Irreversible Calcium Uptake Inhibition vs. Quinacrine
Quinacrine mustard's alkylating capability confers irreversible functional inhibition that its parent compound, quinacrine, cannot achieve. In a direct head-to-head comparison, both compounds initially inhibited depolarization-induced calcium uptake in rat brain synaptosomes to a similar extent. However, after a washing step to remove unbound and reversibly bound drug, the inhibitory effect of quinacrine was reduced by 70%, whereas the inhibition by quinacrine mustard was completely unaffected [1]. This irreversibility is due to the covalent attachment of QM to target proteins in the synaptic membrane, specifically labeling proteins of ~37 and ~32 kDa [1].
| Evidence Dimension | Reversibility of functional inhibition after washing |
|---|---|
| Target Compound Data | Inhibition of Ca²⁺ uptake was not affected (0% reduction) after washing. |
| Comparator Or Baseline | Quinacrine: Inhibition of Ca²⁺ uptake was reduced by 70% after washing. |
| Quantified Difference | A >70 percentage-point difference in post-wash inhibitory activity. |
| Conditions | Depolarization-induced calcium uptake assay in rat brain synaptosomes. |
Why This Matters
For researchers requiring stable, irreversible labeling or inhibition in membrane preparations, quinacrine is an ineffective substitute; QM provides covalent attachment and sustained functional impact post-wash.
- [1] Ohta, A., & Iwata, H. (1985). Irreversible inhibition of calcium uptake in synaptosomes by quinacrine mustard: relationship to labeling sites of quinacrine mustard. Journal of Neurochemistry, 45(2), 657-660. View Source
